H-Asp(OEt)-OEt.HCl

Vue d'ensemble

Description

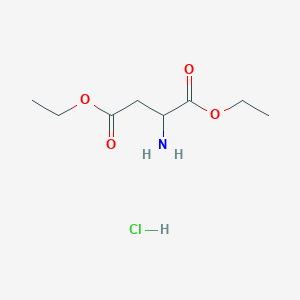

H-Asp(OEt)-OEt.HCl is a chemical compound with the molecular formula C8H16ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in biochemical research and industrial applications due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Asp(OEt)-OEt.HCl can be synthesized through the esterification of L-aspartic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-aspartic acid with ethanol and a strong acid such as hydrochloric acid to form the diethyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process. The product is then purified through crystallization or distillation to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

H-Asp(OEt)-OEt.HCl undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: L-aspartic acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

H-Asp(OEt)-OEt.HCl has been identified as having ergogenic properties, which means it can enhance physical performance. Research indicates that amino acids and their derivatives play a crucial role in influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance under stress . The compound is recognized for its ability to prevent exercise-induced muscle damage, making it beneficial as a dietary supplement for athletes .

Renin Inhibition

Recent studies have explored the potential of this compound as a renin inhibitor. Renin is an enzyme that plays a critical role in the regulation of blood pressure and fluid balance. In vitro tests have shown that certain derivatives of aspartic acid, including this compound, exhibit inhibitory activity against renin at specific concentrations . This suggests that the compound could be developed into a therapeutic agent for managing hypertension.

Synthesis of Peptides

This compound is also utilized in the synthesis of peptides via solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation into peptide chains, facilitating the creation of complex peptides that may have specific biological activities or therapeutic effects . The ability to modify peptide structures using this compound enhances the versatility of peptide-based drugs.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of H-Asp(OEt)-OEt.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release L-aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission . The ester groups facilitate its transport across cell membranes, enhancing its bioavailability and effectiveness .

Comparaison Avec Des Composés Similaires

H-Asp(OEt)-OEt.HCl can be compared with other similar compounds such as:

L-Aspartic acid dimethyl ester hydrochloride: Similar in structure but with methyl ester groups instead of ethyl.

L-Glutamic acid diethyl ester hydrochloride: Similar in structure but derived from L-glutamic acid.

L-Aspartic acid di-tert-butyl ester hydrochloride: Contains tert-butyl ester groups, offering different reactivity and stability.

These compounds share similar esterification reactions and applications but differ in their specific reactivity and stability, making this compound unique in its properties and uses .

Activité Biologique

H-Asp(OEt)-OEt.HCl, or L-aspartic acid diethyl ester hydrochloride, is a derivative of L-aspartic acid, an amino acid integral to protein synthesis and various metabolic pathways. This compound has garnered attention in biochemical research due to its unique properties and potential applications in medicine and industry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₈H₁₆ClNO₄

- Molar Mass : 225.67 g/mol

- Density : 1.102 g/cm³

- Melting Point : 105.0 to 109.0 °C

- Boiling Point : 259.5 °C at 760 mmHg

- Appearance : White to almost white crystalline powder

This compound functions primarily through its role as a substrate in enzymatic reactions, particularly involving proteases like α-chymotrypsin. The compound participates in protease-catalyzed oligomerization reactions, leading to the formation of oligo(β-Et-α-Asp), which has implications for cellular processes such as protein synthesis and neurotransmission .

Target Pathways

- Protein Synthesis : As an aspartic acid derivative, it is involved in the incorporation of amino acids into proteins.

- Neurotransmission : Aspartic acid acts as a neurotransmitter in the central nervous system, influencing excitatory signaling pathways.

This compound exhibits several biochemical properties that underscore its biological activity:

- Substrate for Enzymes : It serves as a substrate for various proteases, facilitating peptide bond formation.

- Metabolic Pathway Involvement : It is implicated in the citric acid cycle, contributing to energy metabolism in aerobic organisms.

Cellular Effects

The compound's cellular effects are largely mediated through its metabolic pathways and interactions with enzymes. Its role in protease-catalyzed reactions can influence the production of bioactive peptides that modulate various physiological responses .

Study 1: Enzyme Activity Modulation

A study demonstrated that this compound enhances the activity of α-chymotrypsin in hydrolyzing peptide bonds, leading to increased production of oligopeptides. This suggests its potential use as a biochemical tool for studying enzyme kinetics and protein interactions.

Study 2: Neurotransmitter Functions

Research indicated that derivatives of aspartic acid, including this compound, can modulate neurotransmitter release in neuronal cultures. The compound was shown to facilitate excitatory postsynaptic potentials, highlighting its potential role in neuropharmacology .

Study 3: Therapeutic Applications

Investigations into the therapeutic potential of this compound revealed its efficacy as a precursor for drug synthesis, particularly in developing compounds targeting metabolic disorders related to amino acid metabolism .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Differences | Applications |

|---|---|---|---|

| This compound | Diethyl ester of aspartic acid | Ethyl vs. methyl esters | Biochemical research |

| L-Aspartic acid dimethyl ester HCl | Dimethyl instead of diethyl | Different ester groups affecting reactivity | Drug synthesis |

| L-Glutamic acid diethyl ester HCl | Derived from glutamic acid | Similar structure but different amino acid | Neurotransmitter studies |

Propriétés

IUPAC Name |

diethyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOXZAAREAYBQR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Asperazepanones A and B, and where were they discovered?

A1: Asperazepanones A and B are two newly discovered pyrrolinone-fused benzoazepine alkaloids. They were isolated from the fungus Aspergillus candidus. []

Q2: What is the biological significance of Asperazepanones A and B?

A2: These compounds demonstrated potent anti-inflammatory activity in scientific studies. [] This discovery highlights their potential as lead compounds for developing new anti-inflammatory drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.